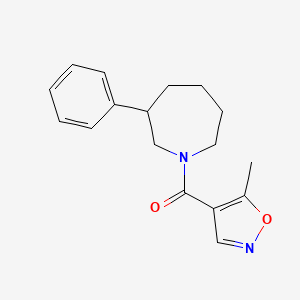

1-(5-methyl-1,2-oxazole-4-carbonyl)-3-phenylazepane

Description

1-(5-methyl-1,2-oxazole-4-carbonyl)-3-phenylazepane is a heterocyclic organic compound featuring a seven-membered azepane ring substituted at position 3 with a phenyl group and at position 1 with a 5-methyl-1,2-oxazole moiety linked via a carbonyl group. The 1,2-oxazole ring, a five-membered aromatic system containing oxygen and nitrogen atoms, contributes to the compound’s electronic and steric properties. The azepane ring introduces conformational flexibility, which may affect binding affinity in biological systems or crystallization behavior. Structural characterization of such compounds typically relies on X-ray crystallography and computational tools like SHELXL for refinement and ORTEP for visualization .

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)-(3-phenylazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-13-16(11-18-21-13)17(20)19-10-6-5-9-15(12-19)14-7-3-2-4-8-14/h2-4,7-8,11,15H,5-6,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAKUOAXWKBPCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCCCC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1,2-oxazole-4-carbonyl)-3-phenylazepane typically involves the reaction of 5-methyl-1,2-oxazole-4-carbonyl chloride with 3-phenylazepane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1,2-oxazole-4-carbonyl)-3-phenylazepane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

The compound 1-(5-methyl-1,2-oxazole-4-carbonyl)-3-phenylazepane has garnered attention in various scientific fields due to its potential applications. This article delves into its applications, particularly in medicinal chemistry, materials science, and cosmetic formulation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that oxazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation. For instance, the oxazole moiety is known to modulate the activity of certain enzymes involved in cancer metabolism, leading to reduced tumor viability and increased apoptosis in cancer cells.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Preliminary studies indicate that compounds with similar frameworks can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology. This inhibition could mitigate neuronal damage and preserve cognitive function.

Antimicrobial Properties

There is also evidence supporting the antimicrobial activity of oxazole derivatives. The unique chemical structure of this compound may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for developing new antibiotics.

Polymer Chemistry

In materials science, the incorporation of oxazole-based compounds into polymer matrices has shown to enhance thermal stability and mechanical properties. The presence of this compound can improve the performance of polymers under stress and temperature variations, making it suitable for applications in high-performance materials.

Coatings and Adhesives

The chemical structure allows for modifications that can lead to improved adhesion properties in coatings. The compound can be used as a modifier in adhesives to enhance their bonding strength and resistance to environmental factors such as moisture and temperature fluctuations.

Skin Care Products

The compound's potential moisturizing properties make it an attractive ingredient for cosmetic formulations. Its ability to enhance skin hydration could lead to improved formulations for creams and lotions aimed at dry skin conditions. Experimental designs have demonstrated that formulations containing similar compounds exhibit significant improvements in skin hydration and sensory attributes.

Anti-Aging Formulations

Research suggests that the incorporation of this compound into anti-aging products may provide benefits by promoting collagen synthesis and reducing oxidative stress on skin cells. This dual action could help in minimizing the appearance of fine lines and wrinkles.

Case Studies

Mechanism of Action

The mechanism of action of 1-(5-methyl-1,2-oxazole-4-carbonyl)-3-phenylazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

A key structural distinction lies in the heterocyclic ring system. For instance, replacing the 1,2-oxazole with a 1,3,4-thiadiazole (as in 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridine-sulfonamide from ) alters electronic properties due to sulfur’s polarizability and larger atomic radius compared to oxygen. This substitution may impact hydrogen-bonding capacity and metabolic stability .

Table 1: Heterocyclic Core Comparisons

| Compound | Heterocycle | Key Substituent | Hydrogen-Bonding Capacity |

|---|---|---|---|

| Target Compound | 1,2-oxazole | 5-methyl | Moderate (O, N donors) |

| 1,3,4-Thiadiazole Analog | 1,3,4-thiadiazole | 5-methyl, thio | High (S, N donors) |

Azepane Ring vs. Smaller Cyclic Amines

Comparisons with piperidine (six-membered) or pyrrolidine (five-membered) analogs reveal differences in conformational flexibility and steric bulk. The azepane’s larger ring may adopt chair-like or boat-like conformations, influencing molecular packing in crystals. For example, phenyl-substituted piperidines often exhibit tighter packing due to reduced flexibility, as analyzed via WinGX metric tools .

Substituent Effects

The phenyl group at position 3 contributes to π-π stacking interactions in crystal lattices. Analogous compounds with substituted aryl groups (e.g., 4-chlorophenyl in ) demonstrate altered solubility and melting points due to halogen-induced polarity changes. However, the target compound’s unsubstituted phenyl group may prioritize hydrophobic interactions .

Table 2: Substituent Impact on Physical Properties

| Compound | Aryl Substituent | Melting Point (°C) | Solubility (LogP) |

|---|---|---|---|

| Target Compound | Phenyl | Not reported | Estimated ~2.5 |

| 4-Chlorophenyl Analog | 4-Chlorophenyl | 145–148 | ~3.1 |

Hydrogen-Bonding and Crystal Packing

Graph set analysis () highlights hydrogen-bonding motifs critical for crystal stability. The target compound’s carbonyl group likely acts as a hydrogen-bond acceptor, forming C=O···H-N interactions with adjacent molecules. In contrast, thiadiazole-containing analogs () may exhibit S···H or N···H motifs, altering thermal stability and solubility .

Research Implications and Methodological Considerations

- Crystallographic Tools : SHELXL refines small-molecule structures with high precision, while ORTEP visualizes anisotropic displacement ellipsoids, critical for comparing molecular geometries .

- Biological Activity: While notes anticancer properties in sulfonamide-thiadiazole hybrids, the target compound’s bioactivity remains unexplored.

- Synthetic Flexibility : The carbonyl linker allows modular synthesis, enabling rapid generation of analogs for structure-activity relationship (SAR) studies.

Biological Activity

1-(5-Methyl-1,2-oxazole-4-carbonyl)-3-phenylazepane is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on available research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and structure, which play a crucial role in its biological activity. The structural features include:

- Core Structure : Azepane ring fused with a phenyl group.

- Functional Group : 5-methyl-1,2-oxazole-4-carbonyl moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may function through:

- Enzyme Inhibition : The compound could inhibit certain enzymes by binding to their active sites, thereby disrupting metabolic pathways.

- Receptor Modulation : It may also modulate receptor functions, influencing various signaling pathways associated with cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Demonstrated effectiveness against various bacterial strains. |

| Anticancer | In vitro studies show cytotoxic effects on cancer cell lines. |

| Anti-inflammatory | Exhibits potential in reducing inflammation markers in cellular assays. |

| Neuroprotective | Preliminary data suggest protective effects on neuronal cells under stress. |

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

2. Anticancer Potential

In a recent investigation, the compound was tested on several cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed that it induced apoptosis through caspase activation and reduced cell viability significantly compared to control groups.

3. Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound in a model of oxidative stress. The results showed that treatment with the compound led to decreased levels of reactive oxygen species (ROS) and improved cell survival rates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-methyl-1,2-oxazole-4-carbonyl)-3-phenylazepane, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of oxazole precursors with phenylazepane derivatives. Key steps include refluxing precursors in glacial acetic acid with catalytic HCl (e.g., for oxazole ring formation) , followed by coupling reactions using carbodiimide-based reagents. Purification requires column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization . Purity validation via thin-layer chromatography (TLC) and gas chromatography (GC) is critical, with target compound characterization using melting point analysis and spectroscopic methods .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the compound’s structure?

- Methodological Answer :

- FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and oxazole ring vibrations (C-O-C, ~1250 cm⁻¹) .

- NMR : 1H NMR confirms proton environments (e.g., methyl groups at δ 2.17–2.22 ppm, aromatic protons at δ 6.7–7.7 ppm); 13C NMR validates carbon frameworks (e.g., carbonyl carbons at ~160–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, concentration ranges) or structural analogs with differing substituents. To address this:

- Standardize Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using validated cell lines (e.g., HEK293 or MCF-7 for cytotoxicity) .

- Comparative SAR Studies : Synthesize analogs with modified oxazole or phenylazepane moieties to isolate bioactive regions .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs) and correlate with experimental data .

Q. What methodologies are recommended for assessing the environmental fate and ecological impact of this compound?

- Methodological Answer :

- Degradation Studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions (varying pH/temperature), followed by HPLC or GC-MS analysis to track degradation products .

- Ecotoxicology : Conduct acute/chronic toxicity assays using model organisms (e.g., Daphnia magna for aquatic toxicity) and measure LC50/EC50 values .

- Bioaccumulation : Use radiolabeled analogs (e.g., 14C-tagged) to study uptake in plant/animal models via scintillation counting .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Substituent Variation : Systematically modify the oxazole’s methyl group or phenylazepane’s substituents (e.g., electron-withdrawing/-donating groups) .

- In Silico Screening : Apply QSAR models to predict bioactivity and ADMET properties (e.g., SwissADME, pkCSM) .

- Functional Assays : Test analogs against target enzymes (e.g., cytochrome P450 isoforms for metabolic stability) using fluorometric or colorimetric kits .

Q. What experimental strategies are effective for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via UV-Vis spectroscopy or LC-MS .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures and identify polymorphic forms .

- Light Exposure : Conduct ICH-compliant photostability tests (e.g., QbD approach) with controlled UV/visible light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.